Physicochemical Property Comparison: 4-Bromobutan-2-one vs. 4-Chlorobutan-2-one and 4-Iodobutan-2-one
4-Bromobutan-2-one exhibits distinct physicochemical properties compared to its chloro and iodo analogs. Its molecular weight (151.00 g/mol) is approximately 42% heavier than 4-chlorobutan-2-one (106.55 g/mol) and about 24% lighter than 4-iodobutan-2-one (198.00 g/mol) [1]. The computed XLogP3-AA value of 0.6 for 4-bromobutan-2-one is higher than that of 4-chlorobutan-2-one (0.5), indicating slightly greater lipophilicity [1]. These differences are critical for designing synthetic routes where molecular weight, volatility, and partition coefficient influence reaction conditions, purification strategies (e.g., extraction efficiency), and ultimately the final product's properties in medicinal chemistry campaigns.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Molecular Weight: 151.00 g/mol; XLogP3-AA: 0.6 |
| Comparator Or Baseline | 4-Chlorobutan-2-one: 106.55 g/mol, XLogP3-AA 0.5; 4-Iodobutan-2-one: 198.00 g/mol (XLogP3 data not available) |
| Quantified Difference | Weight difference: +44.45 g/mol vs chloro, -47.00 g/mol vs iodo; LogP difference: +0.1 vs chloro |
| Conditions | Computed properties from PubChem (2025.04.14 release) [1] |
Why This Matters
Precise molecular weight and lipophilicity control are essential for pharmacokinetic optimization in drug discovery and for designing efficient extraction and purification protocols in process chemistry.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 12452734, 4-Bromobutan-2-one; CID 80608, 4-Chloro-2-butanone; CID 14228478 (related). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 15, 2026). View Source
